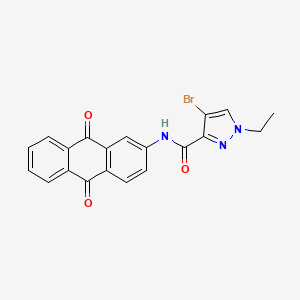
4-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, an anthracene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom into the anthracene ring.
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.
Amidation: Coupling the pyrazole derivative with an appropriate carboxylic acid or its derivative to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced anthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(9,10-DIOXO-1-ANTHRACENYL)BENZAMIDE
- 4-[(1,4-DIHYDROXY-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)OXY]-N-(3-METHOXYPROPYL)BENZENESULFONAMIDE
Properties
Molecular Formula |
C20H14BrN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-2-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H14BrN3O3/c1-2-24-10-16(21)17(23-24)20(27)22-11-7-8-14-15(9-11)19(26)13-6-4-3-5-12(13)18(14)25/h3-10H,2H2,1H3,(H,22,27) |
InChI Key |
IGFORYDVLGJVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















